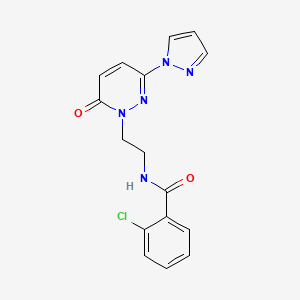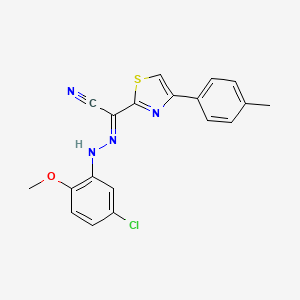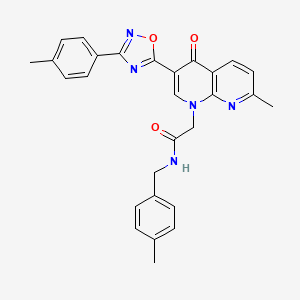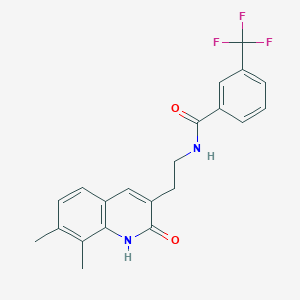![molecular formula C16H16ClN5O3 B2602668 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide CAS No. 895019-66-6](/img/structure/B2602668.png)
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide” is a chemical compound. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, methods have been developed for the synthesis of similar pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . These methods involve heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .Applications De Recherche Scientifique
Anticancer Potential
Research into derivatives of pyrazolo[3,4-d]pyrimidine, closely related to 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide, has shown promising anticancer properties. A study by Al-Sanea et al. (2020) focused on synthesizing various derivatives and testing their cytotoxic activity against a panel of 60 cancer cell lines. One compound exhibited significant growth inhibition in eight cancer cell lines, suggesting potential for anticancer agent development (Al-Sanea et al., 2020).
Radioligand Development for PET Imaging
The compound's framework has been utilized in the development of radioligands for Positron Emission Tomography (PET) imaging. Dollé et al. (2008) reported on the synthesis of DPA-714, a derivative for imaging the translocator protein (18 kDa) with PET. This compound shows how modifications of the pyrazolo[3,4-d]pyrimidine scaffold, including fluorine-18 labeling, can be leveraged for diagnostic purposes in neurology and oncology (Dollé et al., 2008).
Antimicrobial Activity
Compounds derived from this compound have been investigated for their antimicrobial efficacy. Hafez et al. (2016) synthesized novel pyrazole derivatives with attached pyrazolyl and pyrimidine moieties showing significant antimicrobial and anticancer activities. This highlights the compound's versatility in addressing both infectious diseases and cancer (Hafez et al., 2016).
Chemical Reactivity and Biological Evaluation
Further exploring the compound's applications, Farouk et al. (2021) investigated the chemical reactivity of a novel pyrimidine derivative, leading to the synthesis of compounds with potential biological activities. Their work contributes to understanding the chemical properties and potential therapeutic uses of these compounds (Farouk et al., 2021).
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-25-6-5-18-14(23)9-21-10-19-15-13(16(21)24)8-20-22(15)12-4-2-3-11(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFUXSAOWPYHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Spiro[2.3]hexan-4-one](/img/structure/B2602585.png)

![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride](/img/structure/B2602588.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2602593.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2602594.png)







![[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid](/img/structure/B2602607.png)
